1H-Azepine-1-carbothioic acid, hexahydro-

Description

Contextualization within Heterocyclic Chemistry and Thiocarbamate Chemistry

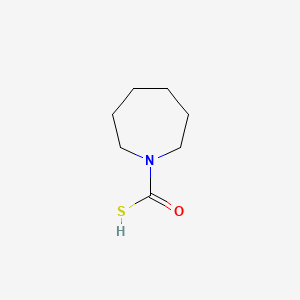

The structure of 1H-Azepine-1-carbothioic acid, hexahydro- is composed of two key moieties: a hexahydro-1H-azepine ring and a thiocarbamic acid functional group.

Heterocyclic Chemistry: The hexahydro-1H-azepine, commonly known as azepane, is a saturated seven-membered nitrogen-containing heterocycle. cymitquimica.com Seven-membered heterocyclic systems like azepane are important structural motifs found in a variety of natural products and biologically active molecules. researchgate.netbenthamdirect.comnih.gov The synthesis of functionalized azepane derivatives can be challenging due to the kinetics of forming a seven-membered ring, making the development of new synthetic strategies a significant area of interest for researchers. nih.gov The nitrogen atom within the azepane ring provides a site for further functionalization, rendering it a versatile building block in organic synthesis for agrochemicals and pharmaceuticals. cymitquimica.com

Thiocarbamate Chemistry: Thiocarbamates are a class of organosulfur compounds characterized by the presence of a thiocarbamate ester group (-N-C(=O)S-). taylorandfrancis.com This functional group is central to the bioactivity of many compounds. Historically, thiocarbamates gained prominence as agricultural chemicals, particularly as herbicides that inhibit lipid synthesis in weeds. nufarm.com Beyond agriculture, the thiocarbamate scaffold is explored in medicinal chemistry for its diverse biological properties. nih.govnih.gov The synthesis of thiocarbamates is an area of active research, with methods including the carbonylation of amines, reactions involving phosgene (B1210022) derivatives, and palladium-catalyzed reactions of disulfides with amines and carbon monoxide. researchgate.netacs.org

Historical Context and Evolution of Research Perspectives on 1H-Azepine-1-carbothioic Acid, Hexahydro- and its Congeners

The research history of the 1H-Azepine-1-carbothioic acid, hexahydro- scaffold is intrinsically linked to its S-ethyl ester, Molinate (B1677398), which was developed as a selective, post-emergence herbicide for the control of grassy weeds in rice cultivation. nih.gov

Initial Focus on Agrochemical Application: Early research in the mid-20th century concentrated on the synthesis and application of thiocarbamate herbicides like Molinate (commercially known as Ordram). nufarm.compomerix.com The primary goal was to establish efficacy in controlling target weed species, such as barnyard grass (Echinochloa spp.), in rice fields. nufarm.comepa.gov

Shift to Metabolism and Environmental Fate: As the use of Molinate became widespread, the research focus expanded to include its metabolic pathways in plants and soil, as well as its environmental persistence. Studies identified key metabolites, including 4-hydroxymolinate and molinate acid, which are formed through oxidative processes. epa.gov This shift marked a move towards understanding the compound's biological and environmental interactions beyond its primary herbicidal function.

Mechanistic and Biochemical Investigations: More recent academic inquiry has delved into the specific biochemical mechanisms of action. Research has demonstrated that Molinate can covalently modify proteins in vivo. nih.gov Specifically, it was found to carbamylate a cysteine residue on hemoglobin in rats. nih.gov Furthermore, the discovery and characterization of molinate hydrolase, an enzyme from the bacterium Gulosibacter molinativorax that can break down Molinate, opened a new avenue of research into bioremediation. nih.govresearchgate.net Structural and mechanistic studies of this enzyme have provided detailed insights into how the thioester bond of Molinate is cleaved, releasing ethanethiol (B150549) and azepane-1-carboxylate. nih.gov This evolution from a practical agricultural tool to a subject of fundamental biochemical research highlights the compound's enduring scientific interest.

Scope and Academic Relevance of Investigating 1H-Azepine-1-carbothioic Acid, Hexahydro-

The continued investigation of 1H-Azepine-1-carbothioic acid, hexahydro- and its derivatives holds significant academic relevance across multiple scientific disciplines.

Synthetic Chemistry: The development of novel and efficient synthetic routes to functionalized azepanes and thiocarbamates remains a pertinent challenge in organic chemistry. nih.govresearchgate.net Research in this area contributes to the broader toolkit available for constructing complex, biologically active molecules. Recent methodologies focus on sustainable approaches, such as catalyst-free transformations of protected amines. nih.gov

Enzymology and Bioremediation: The S-ethyl ester, Molinate, serves as a key substrate for studying the structure and function of hydrolase enzymes. The crystal structure of molinate hydrolase has been determined, allowing for a detailed proposal of its catalytic mechanism. nih.govresearchgate.net This knowledge is not only fundamental to understanding enzyme catalysis but is also being applied in structure-guided engineering to create mutant enzymes with the ability to degrade a broader range of thiocarbamate pesticides, which is highly relevant for developing environmental bioremediation technologies. nih.govresearchgate.net

Biochemistry and Toxicology: The ability of Molinate to covalently modify biological macromolecules, such as proteins, makes it a valuable tool for toxicological research. nih.gov Studies on its interaction with hemoglobin provide a model for understanding how reactive electrophilic intermediates, formed from the metabolism of parent compounds, can lead to protein adduction. nih.gov This research offers a potential mechanism to explain enzyme inhibition and provides broader insights into the molecular basis of toxicity for this class of chemicals.

Data Tables

Table 1: Physicochemical Properties of 1H-Azepine-1-carbothioic Acid, Hexahydro- and Related Compounds

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1H-Azepine-1-carbothioic acid, hexahydro- | azepane-1-carbothioic acid | 65405-99-4 | C₇H₁₃NOS | 159.25 |

| Molinate | S-ethyl azepane-1-carbothioate | 2212-67-1 | C₉H₁₇NOS | 187.30 |

| 4-Hydroxymolinate | S-ethyl 4-hydroxyazepane-1-carbothioate | 66747-12-4 | C₉H₁₇NO₂S | 203.30 epa.gov |

| 4-Oxomolinate | S-ethyl 4-oxoazepane-1-carbothioate | 70874-92-9 | C₉H₁₅NO₂S | 201.28 epa.gov |

| Hexahydro-1H-azepine | Azepane | 111-49-9 | C₆H₁₃N | 99.17 cymitquimica.com |

Data sourced from PubChem and other chemical databases where available.

Table 2: Overview of Selected Synthetic Methods for Thiocarbamates

| Method | Reactants | Conditions/Catalysts | Advantages/Disadvantages | Reference(s) |

| Carbonylation of Amines | Amines, Carbon Monoxide, Sulfur, Alkyl Halides | Potassium carbonate, DMSO, mild conditions (1 atm, 20 °C) | Industrial and economic method for S-alkyl thiocarbamates. | researchgate.net |

| Palladium-Catalyzed Reaction | Dialkyl/Diaryl Disulfides, Secondary Amines, Carbon Monoxide | Palladium complex catalyst | Moderate to good yields; not effective for primary or sterically hindered amines. | acs.org |

| From Boc-Protected Amines | Boc-protected amines, Thiols | tert-Butoxide lithium (t-BuOLi) as base | Sustainable approach, avoids toxic reagents and metal catalysts, high yields. | nih.gov |

| From Isothiocyanates | N-ethoxycarbonyl isothiocyanate, Diols | Nucleophilic addition reaction | Multi-step process involving synthesis of an intermediate. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azepane-1-carbothioic S-acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NOS/c9-7(10)8-5-3-1-2-4-6-8/h1-6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFSSCKCYPZCAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201782 | |

| Record name | 1H-Azepine-1-carbothioic acid, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53563-24-9 | |

| Record name | 1H-Azepine-1-carbothioic acid, hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053563249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Azepine-1-carbothioic acid, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1h Azepine 1 Carbothioic Acid, Hexahydro

De Novo Synthesis Approaches for 1H-Azepine-1-carbothioic Acid, Hexahydro-

The primary route for the de novo synthesis of 1H-Azepine-1-carbothioic acid, hexahydro-, involves the direct reaction of hexahydroazepine with carbon disulfide. This method is a specific example of the general synthesis of dithiocarbamic acids from primary or secondary amines and carbon disulfide. nih.govnih.gov

Condensation Reactions Involving Hexahydroazepine and Carbon Disulfide

The synthesis of 1H-Azepine-1-carbothioic acid, hexahydro- is achieved through the nucleophilic addition of hexahydroazepine, a cyclic secondary amine, to the electrophilic carbon of carbon disulfide. The reaction is typically carried out in a suitable solvent. The lone pair of electrons on the nitrogen atom of hexahydroazepine attacks the central carbon atom of carbon disulfide, leading to the formation of a zwitterionic intermediate. This intermediate is then protonated, typically by the amine itself acting as a proton source, to yield the dithiocarbamic acid. nih.gov

This reaction is generally fast and can often be performed at room temperature. nih.gov The resulting dithiocarbamic acid is often generated in situ for further reactions due to its potential instability.

Influence of Catalysts and Reaction Conditions on Synthetic Yield and Selectivity

The synthesis of dithiocarbamates, including 1H-Azepine-1-carbothioic acid, hexahydro-, can be influenced by various factors, although many preparations proceed without the need for a catalyst. nih.gov

Solvent: The choice of solvent can affect the reaction rate and the stability of the product. Common solvents include alcohols, ethers, and chlorinated hydrocarbons.

Temperature: While the reaction can proceed at room temperature, cooling is sometimes employed to control the exothermic nature of the reaction, especially on a large scale.

Base: In many syntheses of dithiocarbamate (B8719985) salts, a base such as sodium hydroxide (B78521) is used to deprotonate the initially formed dithiocarbamic acid, yielding a more stable salt. For the synthesis of the acid itself, a base is not required.

Catalysts: While often not necessary for the initial formation of the dithiocarbamic acid, subsequent derivatization reactions may employ catalysts. For instance, copper-catalyzed reactions have been used for the synthesis of S-aryl dithiocarbamates.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| Hexahydroazepine | Carbon Disulfide | Room Temperature, Solvent | 1H-Azepine-1-carbothioic acid, hexahydro- | High | General Knowledge |

| Secondary Amines | Carbon Disulfide | Catalyst-free, Solvent-free | Dithiocarbamates | High | nih.gov |

| Anilines, Amines | Carbon Disulfide | Acetonitrile-water, Room Temp | S-aryl dithiocarbamates | Good to Excellent | acs.org |

Derivatization Chemistry of the 1H-Azepine-1-carbothioic Acid, Hexahydro- Moiety

1H-Azepine-1-carbothioic acid, hexahydro- serves as a versatile intermediate for the synthesis of a range of derivatives, primarily through reactions involving the carboxylic acid group.

Esterification Reactions: Synthesis of S-Alkyl Esters (e.g., Molinate)

The most prominent derivatization of 1H-Azepine-1-carbothioic acid, hexahydro- is its esterification to form S-alkyl esters. A notable example is the herbicide Molinate (B1677398), which is the S-ethyl ester of this acid. The synthesis of these esters typically involves the reaction of the dithiocarbamic acid (or its corresponding salt) with an alkylating agent, such as an alkyl halide.

The general reaction is: C₇H₁₃NS₂ + R-X → C₇H₁₂N(S)SR + HX (where R is an alkyl group and X is a halide)

The synthesis of Molinate specifically involves the reaction with an ethylating agent.

| Dithiocarbamic Acid/Salt | Alkylating Agent | Product | Application | Reference |

| Hexahydro-1H-azepine-1-carbothioic acid | Ethyl Halide | Molinate (S-ethyl ester) | Herbicide | General Knowledge |

| Dithiocarbamic acid salts | Alkyl Halides | S-alkyl dithiocarbamates | General | nih.gov |

Amidation and Thioamidation Reactions

The conversion of 1H-Azepine-1-carbothioic acid, hexahydro- to amides and thioamides represents another avenue of its derivatization chemistry.

Amidation: The direct conversion of dithiocarbamic acids to amides by displacement of the thiol group with an amine is not a commonly reported reaction. Amide synthesis typically proceeds from carboxylic acids or more activated species like acyl chlorides. rsc.org An indirect route to amides from thioacids involves their activation, for example, through S-nitrosation, followed by reaction with an amine. nih.gov

Thioamidation: The synthesis of thioureas from dithiocarbamates is a more established transformation. This can be achieved by reacting the dithiocarbamic acid or its salt with an amine, often involving an in-situ formation of an isothiocyanate intermediate which then reacts with another equivalent of the amine. nih.gov

Nucleophilic Acyl Substitution Pathways in Derivative Formation

The derivatization reactions of 1H-Azepine-1-carbothioic acid, hexahydro- can be understood in the context of nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbon of the thiocarbonyl group (C=S).

In the case of esterification , the dithiocarbamate anion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction.

For amidation and thioamidation , the reaction pathway is more complex. For thioamidation, the dithiocarbamic acid can be converted to a more reactive intermediate, such as an isothiocyanate. The isothiocyanate then undergoes nucleophilic attack by an amine to form the thiourea (B124793) derivative. The general mechanism for nucleophilic acyl substitution involves the formation of a tetrahedral intermediate, which then collapses to expel a leaving group. rsc.org In the context of dithiocarbamic acid derivatives, the leaving group would be a sulfide (B99878) or a related species.

The reactivity of the thiocarbonyl group in 1H-Azepine-1-carbothioic acid, hexahydro- allows for these transformations, making it a valuable building block in synthetic organic chemistry.

Stereocontrolled Synthesis Strategies for Chiral Hexahydroazepine-1-carbothioate Derivatives

The synthesis of chiral molecules, particularly those containing a seven-membered azepane ring, presents a significant challenge in organic chemistry due to the inherent flexibility and entropic cost associated with forming such rings. However, the development of stereocontrolled synthetic methodologies has enabled access to enantiomerically enriched hexahydroazepine derivatives, which are valuable scaffolds in medicinal chemistry. While direct stereoselective synthesis of 1H-azepine-1-carbothioic acid, hexahydro- and its derivatives is not extensively documented, several strategies employed for the synthesis of chiral azepanes can be adapted for this purpose. These strategies primarily revolve around the use of chiral auxiliaries, asymmetric catalysis, and the derivatization of chiral precursors.

One plausible approach involves the initial stereoselective synthesis of a chiral hexahydroazepine, which is then converted to the desired carbothioate. For instance, a Beckmann rearrangement of a suitably substituted cyclohexanone (B45756) oxime can yield a chiral lactam, which upon reduction, provides the chiral azepane ring. The enantioselectivity of this process can be controlled through the use of chiral reagents or catalysts. Subsequent treatment of the chiral azepane with a thiocarbonylating agent, such as thiophosgene (B130339) or its equivalents, would furnish the target hexahydroazepine-1-carbothioate.

Another viable strategy is the application of chiral auxiliaries. These are stereogenic molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For example, a chiral auxiliary could be attached to a precursor molecule that is then cyclized to form the azepane ring. After the ring-closure and introduction of the carbothioyl group, the auxiliary is cleaved to yield the enantiomerically enriched product. Pseudoephenamine has been demonstrated as a versatile chiral auxiliary in asymmetric alkylation reactions, providing a potential route to chiral precursors for azepane synthesis. nih.gov

Organocatalysis represents a powerful tool for the asymmetric synthesis of heterocyclic compounds. Chiral organocatalysts, such as proline and its derivatives or chiral phosphoric acids, can catalyze the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. An organocatalytic asymmetric Michael addition or a related cascade reaction could be envisioned to construct a chiral acyclic precursor containing the necessary functionalities for subsequent cyclization into a hexahydroazepine. The carbothioyl group could be introduced either before or after the cyclization step. While direct application to hexahydroazepine-1-carbothioate synthesis is yet to be reported, the success of organocatalysis in synthesizing other chiral nitrogen heterocycles suggests its potential in this area. nih.gov

Furthermore, the stereoselective synthesis of heavily hydroxylated azepane iminosugars has been achieved through methods like osmium-catalyzed tethered aminohydroxylation. nih.gov This demonstrates that complex stereochemical control over the azepane ring is achievable. Such highly functionalized chiral azepanes could serve as versatile intermediates. The hydroxyl groups could be manipulated and eventually replaced to introduce the desired carbothioic acid functionality, albeit likely requiring a multi-step sequence.

The following table summarizes potential synthetic strategies and the key transformations involved in the stereocontrolled synthesis of chiral hexahydroazepine-1-carbothioate derivatives, based on methodologies for related compounds.

| Strategy | Key Chiral Induction Step | Introduction of Carbothioate | Potential Precursors | Relevant Findings |

| Chiral Pool Synthesis | Use of enantiopure starting materials | Post-cyclization thiocarbonylation | Chiral amino acids, sugars | Synthesis of chiral azepanes from natural sources is well-established. |

| Chiral Auxiliary | Diastereoselective cyclization or functionalization | Pre- or post-cyclization | Acyclic amines with chiral auxiliaries | Pseudoephenamine is an effective auxiliary for asymmetric alkylations. nih.gov |

| Asymmetric Catalysis | Enantioselective C-C or C-N bond formation | Post-cyclization thiocarbonylation | Acyclic aldehydes, ketones, and imines | Organocatalysis is powerful for synthesizing chiral heterocycles. nih.gov |

| Beckmann Rearrangement | Resolution of chiral cyclohexanone oxime or chiral catalyst | Post-rearrangement and reduction | Substituted cyclohexanones | Stereoselective synthesis of fused azepanes has been reported. nih.gov |

| Ring Expansion | Stereoselective expansion of a chiral piperidine (B6355638) | Post-expansion thiocarbonylation | Chiral piperidine derivatives | Ring expansion of 2-azanorbornan-3-yl methanols leads to chiral bridged azepanes. |

It is important to note that the in-vivo formation of an S-hexahydro-1H-azepine-1-carbonyl adduct has been identified, confirming the existence and potential biological relevance of this structural motif. nih.gov This finding further underscores the importance of developing robust synthetic routes to access enantiomerically pure forms of these compounds for further investigation.

Mechanistic Organic Chemistry of 1h Azepine 1 Carbothioic Acid, Hexahydro and Its Derivatives

Reactivity Profiling of the Carbothioic Acid Functional Group

Thiocarbamates, in general, are susceptible to nucleophilic attack at the carbonyl carbon. The stability of these compounds can be influenced by the nature of the substituents on the nitrogen and sulfur atoms. For instance, the S-ethyl group in molinate (B1677398) makes the sulfur a potential leaving group in certain reactions. The reactivity is also dependent on the surrounding chemical environment, including pH and the presence of oxidizing or reducing agents.

Degradation Pathways and Chemical Stability in Diverse Environments

The environmental and biological fate of 1H-Azepine-1-carbothioic acid, hexahydro- is determined by its susceptibility to various degradation processes. These pathways include hydrolysis and oxidation, which transform the parent compound into various metabolites.

Hydrolytic Decomposition Mechanisms of Thiocarbamates

The hydrolysis of thiocarbamates can proceed through different mechanisms depending on the reaction conditions. While generally stable to hydrolysis at neutral pH, the decomposition can be accelerated under acidic or basic conditions. nih.gov For many thiocarbamates, a proposed mechanism for alkaline hydrolysis is the E1cB (Elimination Unimolecular conjugate Base) pathway. wikipedia.orgmasterorganicchemistry.com This two-step process involves the initial deprotonation of a proton alpha to the carbonyl group, forming a carbanion intermediate. wikipedia.orgmasterorganicchemistry.comlscollege.ac.in This is followed by the elimination of the leaving group (in the case of molinate, the ethanethiolate anion). wikipedia.orgmasterorganicchemistry.comlscollege.ac.in

Studies on the herbicide molinate indicate that it is relatively stable to hydrolysis by acids and alkalis at pH ranges of 5 to 9. nih.gov However, under specific environmental conditions, hydrolytic cleavage of the thioester bond can occur. For instance, some microorganisms are capable of hydrolyzing molinate, initiating its degradation. researchgate.netresearchgate.net

Table 1: Factors Influencing the Hydrolytic Stability of Molinate

| Parameter | Observation | Reference |

| pH | Relatively stable between pH 5 and 9. | nih.gov |

| Temperature | Increased temperature can accelerate degradation. | who.int |

| Microbial Activity | Certain bacteria can hydrolyze the thioester bond. | researchgate.netresearchgate.net |

Oxidative Transformations and Metabolite Formation (focus on chemical pathways)

Oxidative metabolism is a primary route for the transformation of 1H-Azepine-1-carbothioic acid, hexahydro- derivatives like molinate. epa.govepa.gov The initial and most significant oxidative step is the S-oxidation of the sulfur atom to form a sulfoxide (B87167), specifically molinate sulfoxide. who.intepa.govepa.gov This sulfoxide is a reactive intermediate that can undergo further transformations. epa.govepa.gov

The molinate sulfoxide can then be further oxidized to a sulfone. epa.gov Alternatively, the sulfoxide can be a substrate for conjugation with glutathione (B108866), leading to the formation of mercapturic acid derivatives. epa.govepa.gov Another significant metabolic pathway involves the hydroxylation of the hexahydroazepine ring, primarily at the 3- and 4-positions, to form hydroxylated metabolites. epa.govepa.govepa.gov These hydroxylated forms can be further oxidized to the corresponding ketones, such as 4-ketomolinate. tandfonline.comepa.gov

Table 2: Major Oxidative Metabolites of Molinate

| Metabolite | Formation Pathway | Reference |

| Molinate Sulfoxide | S-oxidation of the parent compound. | who.intepa.govepa.gov |

| Molinate Sulfone | Further oxidation of molinate sulfoxide. | epa.gov |

| 3- and 4-Hydroxymolinate | Hydroxylation of the azepine ring. | epa.govepa.govepa.gov |

| 4-Ketomolinate | Oxidation of 4-hydroxymolinate. | tandfonline.comepa.gov |

| Molinate Mercapturic Acid | Conjugation of molinate sulfoxide with glutathione. | epa.govepa.gov |

Covalent Modification Mechanisms: Adduct Formation with Chemical Nucleophiles

The reactive intermediates formed during the metabolism of 1H-Azepine-1-carbothioic acid, hexahydro-, particularly the sulfoxide, are electrophilic and can react with nucleophiles, leading to the formation of covalent adducts.

Carbamylation Chemistry with Biological Nucleophiles (e.g., Cysteine Residues of Proteins)

A key mechanism of action for the biological effects of some thiocarbamates is the covalent modification of proteins. nih.govacs.org The electrophilic molinate sulfoxide can act as a carbamoylating agent, transferring the hexahydro-1H-azepine-1-carbonyl moiety to nucleophilic residues on proteins. nih.govacs.org Cysteine residues, with their nucleophilic thiol groups, are particularly susceptible to this modification. nih.govacs.orgnih.gov

In vivo studies with molinate have demonstrated the carbamylation of cysteine residues in proteins such as hemoglobin. nih.govacs.org This modification involves the formation of a stable S-hexahydro-1H-azepine-1-carbonyl cysteine adduct. nih.govacs.org The formation of such adducts can alter the structure and function of the modified protein, potentially leading to enzyme inhibition or other downstream biological effects. nih.govacs.org

Investigation of Adduct Structures and Formation Kinetics

The structure of the adduct formed between molinate and cysteine has been identified as S-hexahydro-1H-azepine-1-carbonyl cysteine (HHAC-Cys). nih.govacs.org This was confirmed through mass spectrometry analysis of hemoglobin isolated from rats exposed to molinate, which showed a mass increase corresponding to the addition of the hexahydro-1H-azepine-1-carbonyl group to a cysteine residue. nih.govacs.org

The formation of these adducts has been shown to be dose-dependent, with the quantity of the HHAC-Cys adduct increasing with cumulative exposure to molinate. nih.govacs.org The kinetics of adduct formation with specific proteins are influenced by factors such as the accessibility of the nucleophilic cysteine residue and the local concentration of the reactive molinate sulfoxide. nih.gov While specific kinetic constants for the reaction of molinate sulfoxide with cysteine are not extensively detailed in the available literature, the observation of dose-dependent adduct formation in vivo points to a direct relationship between exposure and the extent of covalent modification. nih.govacs.org

Table 3: Characterization of the Molinate-Cysteine Adduct

| Property | Description | Reference |

| Adduct Structure | S-hexahydro-1H-azepine-1-carbonyl cysteine (HHAC-Cys) | nih.govacs.org |

| Target Nucleophile | Thiol group of Cysteine residues in proteins (e.g., hemoglobin) | nih.govacs.org |

| Formation | In vivo, following exposure to molinate | nih.govacs.org |

| Kinetics | Dose-dependent formation | nih.govacs.org |

Role in Cycloaddition and Other Pericyclic Reactions within Azepine Chemistry

The saturated carbocyclic framework of the hexahydro-1H-azepine ring, commonly known as azepane, in 1H-Azepine-1-carbothioic acid, hexahydro- and its derivatives renders it inert as a direct participant in pericyclic reactions such as the Diels-Alder reaction, which necessitate a conjugated π-electron system. libretexts.orglibretexts.org Consequently, the pericyclic reactivity of this class of compounds is centered on the N-carbothioic acid functional group, particularly the thiocarbonyl (C=S) moiety. This group can function as a potent dienophile in hetero-Diels-Alder reactions, a subset of [4+2] cycloadditions where a carbon atom within the dienophile is substituted by a heteroatom, in this case, sulfur. semanticscholar.orguzh.ch

The C=S double bond of an N-thioacyl group is capable of reacting with a conjugated diene to construct a six-membered dihydrothiopyran ring system. This reactivity is analogous to the well-established oxo-Diels-Alder reactions involving carbonyl compounds. However, thiocarbonyl compounds frequently demonstrate superior reactivity as dienophiles. acs.org This enhanced reactivity is generally attributed to the lower energy of the π* lowest unoccupied molecular orbital (LUMO) of the C=S bond in comparison to the C=O bond. This results in a reduced HOMO-LUMO energy gap with the highest occupied molecular orbital (HOMO) of the diene, a critical factor that influences the kinetics of pericyclic reactions. libretexts.org

While specific research detailing the cycloaddition reactions of 1H-Azepine-1-carbothioic acid, hexahydro- is not extensively reported, the underlying principles can be extrapolated from studies on analogous N-thioacyl compounds and other thiocarbonyl derivatives. For instance, the utility of N-acyl-thioformamides as dienophiles in Diels-Alder reactions has been explored, providing a synthetic route to functionalized 2-amino-substituted 3,6-dihydro-2H-thiopyrans. acs.org

A generalized scheme for a hetero-Diels-Alder reaction featuring a thiocarbonyl dienophile is presented below:

The regioselectivity of these reactions is a pivotal consideration. For an unsymmetrical diene reacting with an N-thioacyl azepane, the formation of two distinct regioisomeric products is possible. The observed outcome is governed by a combination of the electronic properties of the substituents on both the diene and the dienophile, as well as steric hindrance. Computational approaches, such as density functional theory (DFT), are frequently utilized to predict and rationalize the regiochemical and stereochemical course of these cycloadditions. researchgate.netmdpi.com

The following table summarizes representative findings from studies on hetero-Diels-Alder reactions of various thiocarbonyl compounds, which serve as models for the anticipated reactivity of 1H-Azepine-1-carbothioic acid, hexahydro- derivatives.

Table 1: Examples of Hetero-Diels-Alder Reactions with Thiocarbonyl Dienophiles| Diene | Dienophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,3-Dimethyl-1,3-butadiene | Thiobenzaldehyde | 5,6-Dimethyl-2-phenyl-3,6-dihydro-2H-thiopyran | 85 | acs.org |

| Isoprene | Diethyl thioketone | 4-Methyl-2,2-diethyl-3,6-dihydro-2H-thiopyran | 78 | semanticscholar.org |

| Cyclopentadiene | N-Thiobenzoyl-piperidine | Tricyclic dihydrothiopyran derivative | 92 | uzh.ch |

Beyond [4+2] cycloadditions, the thiocarbonyl group can theoretically participate in other, less common pericyclic pathways. For example, [3+2] cycloadditions involving thiocarbonyl ylides can be employed to synthesize five-membered sulfur-containing heterocycles. acs.org However, the in situ generation of a suitable thiocarbonyl ylide from a stable N-thioacyl azepane would necessitate specific activating conditions.

Participation in [2+2] cycloadditions is another theoretical possibility, though such reactions are often photochemically induced and may proceed via stepwise radical or ionic intermediates rather than a concerted pericyclic mechanism. libretexts.org The saturated azepane ring of 1H-Azepine-1-carbothioic acid, hexahydro- is not expected to engage in sigmatropic rearrangements or electrocyclic reactions under standard thermal conditions, as these transformations require a conjugated π-electron system. unina.ityoutube.com

Advanced Characterization Techniques for 1h Azepine 1 Carbothioic Acid, Hexahydro and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H), Carbon (¹³C), and Heteronuclear Correlations in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1H-Azepine-1-carbothioic acid, hexahydro-, and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.

¹H NMR spectra reveal the chemical environment of protons within the molecule. For the hexahydroazepine ring, distinct signals corresponding to the axial and equatorial protons on each carbon atom can be observed. The chemical shifts of these protons are influenced by their spatial relationship to the thiocarbamoyl group and other substituents.

¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shift of the thiocarbonyl carbon (C=S) is particularly noteworthy, typically appearing significantly downfield (around 200–210 ppm) compared to its carbonyl (C=O) analogue, which resonates at about 1660 (±20) cm⁻¹. nih.gov This substantial difference in chemical shift is a key diagnostic feature for identifying the thioamide functionality.

Heteronuclear Correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning proton and carbon signals. HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range couplings (typically over two to three bonds). These 2D NMR experiments allow for the precise mapping of the molecular connectivity, confirming the structure of the hexahydroazepine ring and the attachment of the carbothioic acid moiety. researchgate.netlibretexts.orgresearchgate.net For instance, HMBC can show correlations between the protons on the carbons adjacent to the nitrogen and the thiocarbonyl carbon, definitively establishing the N-C(S) bond.

Table 1: Representative NMR Data for 1H-Azepine-1-carbothioic Acid Derivatives

| Nucleus | Chemical Shift Range (ppm) | Multiplicity (Typical) | Notes |

| ¹H (N-CH ₂) | 3.5 - 4.0 | Triplet or Multiplet | Protons alpha to the nitrogen atom. |

| ¹H (Ring CH ₂) | 1.5 - 2.0 | Multiplet | Protons on the central carbons of the hexahydroazepine ring. |

| ¹³C (C=S) | 200 - 210 | Singlet | Diagnostic for the thiocarbonyl group. nih.gov |

| ¹³C (N-C H₂) | 45 - 55 | Singlet | Carbons alpha to the nitrogen atom. |

| ¹³C (Ring C H₂) | 25 - 35 | Singlet | Central carbons of the hexahydroazepine ring. |

Note: Specific chemical shifts can vary depending on the solvent and any additional substituents on the molecule.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of 1H-Azepine-1-carbothioic acid, hexahydro-, and for probing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. youtube.com This precision allows for the unambiguous determination of the elemental formula of the parent molecule and its fragments, a critical step in confirming the identity of the compound. For thioamide-containing molecules, HRMS can differentiate between the addition of a sulfur atom versus an oxygen atom, a task that can be challenging with lower-resolution instruments. nih.gov

Fragmentation Analysis , typically performed using tandem mass spectrometry (MS/MS), involves the collision-induced dissociation (CID) of the molecular ion. The resulting fragment ions provide valuable structural information. A characteristic fragmentation pathway for some thioamide-containing compounds is the loss of a neutral SH₂ molecule, corresponding to a mass loss of approximately 33.9877 Da. nih.gov This signature fragmentation can be a useful diagnostic tool for identifying thioamides in complex mixtures. nih.gov Other common fragmentation patterns for cyclic amines and thiocarbamates involve cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage) and fragmentation of the hexahydroazepine ring. libretexts.orgmiamioh.edumdpi.com

In a study involving the related compound molinate (B1677398), a thiocarbamate herbicide, MALDI-TOF MS was used to identify a 126 Da increase in the mass of a hemoglobin beta chain, corresponding to the adduction of an S-hexahydro-1H-azepine-1-carbonyl moiety. nih.gov Subsequent analysis of digested globin by MALDI-TOF MS and LC/MS/MS confirmed the modification at a specific cysteine residue. nih.gov

Table 2: Common Mass Spectrometric Fragments for 1H-Azepine-1-carbothioic Acid Derivatives

| Fragment Description | Proposed Structure/Formula | Typical m/z |

| Molecular Ion | [C₇H₁₃NOS]⁺ | Varies with substituents |

| Loss of SH₂ | [M - SH₂]⁺ | M - 33.9877 |

| Hexahydroazepine Ring Fragment | [C₆H₁₂N]⁺ | 98 |

| Thiocarbamoyl Fragment | [CSNH₂]⁺ | 60 |

Note: The observed fragments and their relative intensities can vary depending on the ionization method and collision energy.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on its vibrational modes.

Infrared (IR) Spectroscopy is particularly sensitive to polar functional groups. A key diagnostic absorption for thioamides is the C=S stretching vibration, which typically appears in the region of 1120 (±20) cm⁻¹. nih.gov This is in stark contrast to the C=O stretch of amides, which is found at a much higher frequency of 1660 (±20) cm⁻¹. nih.gov The N-H stretching vibration, if present in analogues, and the various C-H and C-N stretching and bending vibrations of the hexahydroazepine ring also provide valuable structural information. rsc.org

Table 3: Key Vibrational Frequencies for 1H-Azepine-1-carbothioic Acid

| Vibrational Mode | IR Frequency Range (cm⁻¹) | Raman Frequency Range (cm⁻¹) |

| C=S Stretch | 1100 - 1140 nih.gov | 1100 - 1140 |

| C-N Stretch | 1250 - 1350 | 1250 - 1350 |

| N-H Stretch (if applicable) | 3200 - 3400 | 3200 - 3400 |

| C-H Stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 |

X-ray Diffraction Analysis for Absolute Configuration and Conformational Studies

X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. For 1H-Azepine-1-carbothioic acid, hexahydro-, and its analogues, X-ray crystallography can precisely determine the conformation of the seven-membered hexahydroazepine ring. nih.govmdpi.com

The hexahydroazepine ring is flexible and can adopt several conformations, such as chair and boat forms. X-ray diffraction studies can reveal the preferred conformation in the solid state, which can have implications for the molecule's biological activity and interactions with other molecules. nih.gov In a study of N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, X-ray crystallography, in conjunction with NMR and molecular modeling, revealed an unexpected twist-boat ring conformation. nih.gov

Chromatographic Methods (e.g., GC-MS, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating 1H-Azepine-1-carbothioic acid, hexahydro-, from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable derivatives of the target compound. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components are then detected by a mass spectrometer, allowing for both quantification and identification. GC-MS is a powerful tool for identifying impurities and byproducts in a synthesis. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for the analysis and purification of a wide range of compounds, including those that are not amenable to GC. nih.govnih.govcapes.gov.br In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the components between the mobile and stationary phases. Different HPLC modes, such as reversed-phase, normal-phase, and ion-exchange, can be employed depending on the polarity and ionic character of the compound and its impurities. nih.gov HPLC is widely used for purity assessment, quality control, and for isolating the final product. nih.gov For instance, HPLC was used to demonstrate a new peak in globin samples from rats treated with molinate, which was subsequently identified as a modified protein. nih.gov

Table 4: Chromatographic Methods for the Analysis of 1H-Azepine-1-carbothioic Acid and Analogues

| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Application |

| GC-MS | DB-5 (5% phenyl-methylpolysiloxane) | Helium | Analysis of volatile derivatives, impurity profiling. |

| HPLC (Reversed-Phase) | C18 (octadecyl-silica) | Acetonitrile/Water gradient | Purity assessment, reaction monitoring, purification. |

| HPLC (Normal-Phase) | Silica | Hexane/Ethyl Acetate | Separation of isomers, analysis of non-polar analogues. |

Computational and Theoretical Investigations of 1h Azepine 1 Carbothioic Acid, Hexahydro

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry and electronic properties of molecules like 1H-Azepine-1-carbothioic acid, hexahydro-. DFT calculations can determine the most stable (lowest energy) three-dimensional arrangement of atoms by optimizing the molecular geometry. This process yields crucial data on bond lengths, bond angles, and dihedral angles.

DFT calculations also provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov For thioamides, the HOMO is often localized on the sulfur and nitrogen atoms, indicating these as potential sites for electrophilic attack.

Table 1: Predicted Geometric and Electronic Parameters for 1H-Azepine-1-carbothioic Acid, Hexahydro- (based on analogous compounds)

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| Molecular Geometry | ||

| C=S Bond Length | ~1.68 - 1.71 Å | Longer than a C=O bond, affecting steric and electronic properties. nih.gov |

| C-N Bond Length | ~1.35 - 1.38 Å | Exhibits partial double bond character due to resonance. |

| N-C (ring) Bond Lengths | ~1.46 - 1.48 Å | Typical for single bonds in a saturated heterocyclic amine. |

| C-C (ring) Bond Lengths | ~1.53 - 1.55 Å | Standard for sp³-hybridized carbon atoms in a cycloalkane. |

| Electronic Structure | ||

| HOMO Energy | Relatively high | Indicates a good electron-donating capability, typical for thioamides. nih.gov |

| LUMO Energy | Relatively low | Suggests a capacity to accept electrons. nih.gov |

| HOMO-LUMO Gap | Moderate | Provides an estimation of the molecule's reactivity and stability. nih.gov |

| Dipole Moment | Significant | Arises from the polar C=S and C-N bonds, influencing intermolecular interactions. |

Conformational Analysis and Ring Dynamics of the Hexahydroazepine System

The seven-membered hexahydroazepine ring is conformationally flexible and can adopt several non-planar structures to minimize steric and torsional strain. The most common conformations for seven-membered rings are the chair and boat forms, along with various twist-chair and twist-boat intermediates. cdnsciencepub.comacs.org The presence of the carbothioic acid group attached to the nitrogen atom will influence the conformational preferences and the energy barriers for interconversion between different conformers.

Computational studies on similar seven-membered rings, such as ε-caprolactam (the amide analog), have shown that the chair conformation is the most stable. researchgate.net A study on ε-caprolactam calculated the free energy of activation for the inversion of the most stable chair conformation to be approximately 10.5 kcal/mol. researchgate.net It is expected that 1H-Azepine-1-carbothioic acid, hexahydro- would also favor a chair-like conformation to minimize transannular interactions (steric hindrance across the ring). The bulky carbothioic acid group would likely prefer an equatorial position to reduce steric clashes with the ring's hydrogen atoms.

The dynamics of the ring involve pseudorotation pathways that connect the various chair and boat forms. These pathways can be mapped computationally to determine the energy landscape of the conformational space.

Table 2: Predicted Conformational Preferences of the Hexahydroazepine Ring in 1H-Azepine-1-carbothioic Acid, Hexahydro- (based on analogous systems)

| Conformer | Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| Chair (Equatorial) | 0.0 (most stable) | Carbothioic acid group is in the less sterically hindered equatorial position. researchgate.net |

| Chair (Axial) | Higher in energy | Increased steric strain due to the axial orientation of the substituent. |

| Twist-Chair | Intermediate | Represents a transition state or a shallow minimum on the potential energy surface. researchgate.net |

| Boat | Higher in energy | Generally less stable due to eclipsing interactions and transannular strain. cdnsciencepub.com |

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying and characterizing the transition states that connect reactants to products. rsc.org For 1H-Azepine-1-carbothioic acid, hexahydro-, a key reaction of interest is its formation, for example, from hexahydroazepine and a thiocarbonylating agent.

A computational transition state search involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The structure and energy of the transition state provide critical information about the feasibility and kinetics of a reaction. For example, in the formation of a thioamide from an amine and a thioacylating agent, the mechanism likely involves the nucleophilic attack of the amine nitrogen on the thiocarbonyl carbon. nih.gov

DFT calculations can be used to model this process, calculating the activation energy (the energy difference between the reactants and the transition state). A lower activation energy implies a faster reaction rate. Different reaction pathways can be compared to determine the most likely mechanism. For instance, the reaction could proceed through a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate.

Table 3: Hypothetical Reaction Data for the Formation of 1H-Azepine-1-carbothioic Acid, Hexahydro-

| Reaction Step | Description | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | Hexahydroazepine nitrogen attacks the thiocarbonyl carbon. | 15 - 25 |

| Proton Transfer | A proton is transferred from the nitrogen to a suitable acceptor. | 5 - 10 |

| Leaving Group Departure | The leaving group is expelled to form the final thioamide product. | Variable, depending on the leaving group. |

Note: The activation energies are hypothetical and serve to illustrate the type of data obtained from transition state calculations.

Molecular Modeling of Intermolecular Interactions and Binding Affinities

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, can be used to study how 1H-Azepine-1-carbothioic acid, hexahydro- interacts with other molecules, such as solvent molecules or biological macromolecules. These interactions are governed by non-covalent forces, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

The thioamide group is known to be a good hydrogen bond donor through its N-H group and a weaker hydrogen bond acceptor at the sulfur atom compared to the oxygen atom in an amide. nih.gov The lone pairs on the sulfur atom can also participate in other types of interactions, such as chalcogen bonding. nih.gov Molecular modeling can predict the preferred sites of interaction and the strength of these interactions.

If this compound were to be investigated as a potential ligand for a biological target, molecular docking could be used to predict its binding mode and affinity within the active site of a protein. Docking algorithms sample different orientations and conformations of the ligand within the binding pocket and score them based on the predicted intermolecular interactions. Subsequent MD simulations can then be used to assess the stability of the predicted binding pose and to calculate the binding free energy, which is a more accurate measure of binding affinity. unibo.it

Table 4: Potential Intermolecular Interactions and Predicted Binding Characteristics

| Interaction Type | Description | Predicted Strength |

|---|---|---|

| Hydrogen Bonding (Donor) | The N-H proton of the thioamide group donates a hydrogen bond to an acceptor atom (e.g., oxygen or nitrogen). | Strong |

| Hydrogen Bonding (Acceptor) | The sulfur atom accepts a hydrogen bond from a donor group. | Weak to moderate nih.gov |

| Dipole-Dipole Interactions | Interactions between the permanent dipoles of the thioamide group and other polar molecules. | Moderate |

| Van der Waals Forces | Non-specific attractive or repulsive forces between the molecule and its surroundings. | Dependent on surface complementarity |

| Binding Affinity (Hypothetical) | Predicted free energy of binding to a target protein. | Dependent on the specific target. Could be in the micromolar to nanomolar range for a potent inhibitor. |

Applications of 1h Azepine 1 Carbothioic Acid, Hexahydro As a Chemical Building Block

Synthesis of Novel Heterocyclic Scaffolds and Ring Systems

The hexahydroazepine-1-carbothioate framework is a foundational element for generating a variety of more complex heterocyclic structures. The inherent reactivity of the thiocarbamate and the conformational flexibility of the azepane ring can be exploited to construct novel molecular architectures. While direct cyclization reactions starting from molinate (B1677398) itself to form new rings are not extensively documented in readily available literature, the core components—the hexahydroazepine ring and the carbothioate moiety—are instrumental in synthetic strategies.

One documented derivative, Hexahydro-1H-azepine-1-carbothioic acid 2-[1-(1-oxido-2-pyridinyl)ethylidene]hydrazide, showcases how the core structure can be elaborated into a more complex molecule containing additional heterocyclic (pyridine-N-oxide) and functional (hydrazide) groups. ncats.io

Table 1: Examples of Heterocyclic Systems Derived from Related Scaffolds

| Base Scaffold | Derivative/Target System | Synthetic Approach | Potential Application | Reference |

| Hexahydroazepine | Hexahydro-1H-azepine-1-carbothioic acid 2-[1-(1-oxido-2-pyridinyl)ethylidene]hydrazide | Elaboration of the carbothioate group into a hydrazide which is then condensed with a pyridine (B92270) derivative. | Chemical Synthesis | ncats.io |

| Thioamide/Thiosemicarbazide (B42300) | Carbazole-hydrazine-carbothioamide | Condensation and cyclization reactions to link carbazole (B46965) and thiosemicarbazide moieties. | Anticancer, Antioxidant | nih.gov |

| Thiophene (B33073) carboxamide | N-(thiazol-2-yl)thiophene-2-carboxamide | Amide coupling between a thiophene carboxylic acid and an aminothiazole. | Anticancer | nih.gov |

| Hexahydroazepine | Hexahydro-1H-azepine-1-propionitrile | Cyanoethylation of the hexahydroazepine nitrogen. | Chemical Intermediate | sigmaaldrich.com |

Development of Intermediates for Agrochemical Active Ingredients (e.g., Thiocarbamate Herbicides)

The most prominent application of 1H-azepine-1-carbothioic acid, hexahydro- is its role as the active herbicidal ingredient molinate. who.intagropages.com Its synthesis pathway is a clear example of its formation from simpler building blocks, establishing the hexahydroazepine ring as a key intermediate for this class of agrochemicals. The industrial synthesis of molinate involves the reaction of hexahydroazepine with a suitable S-ethyl carbothioate precursor, demonstrating the modular nature of thiocarbamate herbicide production.

The structure of molinate serves as a template for developing other agrochemicals. By modifying the azepane ring or altering the S-alkyl group of the thiocarbamate, chemists can synthesize analogs to study structure-activity relationships and develop new active ingredients. For example, the introduction of an oxygen atom into the azepane ring creates S-Ethyl 4-oxoazepane-1-carbothioate, a distinct derivative. epa.gov This structural modification can influence the compound's efficacy, selectivity, and environmental degradation profile.

The degradation pathway of molinate itself can inform the design of new molecules. Molinate is metabolized in organisms and the environment primarily through sulfoxidation and ring hydroxylation. who.intepa.gov Understanding these metabolic routes allows for the rational design of new herbicides that may have improved environmental compatibility or different modes of action. The study of molinate hydrolase, an enzyme that specifically breaks down molinate, has led to protein engineering efforts to create mutants capable of degrading other, bulkier thiocarbamate herbicides like thiobencarb. nih.govresearchgate.net This research underscores the importance of the molinate structure as a reference point for creating broader agrochemical solutions.

Table 2: Role in Agrochemical Synthesis

| Compound/Intermediate | Precursor(s) | Role of Hexahydroazepine Scaffold | Resulting Product Class | Reference |

| Molinate | Hexahydroazepine, S-ethyl chlorothioformate (or similar) | Core nitrogen-containing ring | Thiocarbamate Herbicide | who.intagropages.com |

| Molinate Analogs | Hexahydroazepine, modified thioester precursors | Structural backbone for new derivatives | Experimental Herbicides | epa.govepa.gov |

| Thiobencarb | Diethylamine, p-chlorobenzyl chloride, phosgene (B1210022), ethanethiol (B150549) | Structural analog (diethylamine replaces hexahydroazepine) | Thiocarbamate Herbicide | nih.govresearchgate.net |

Precursor in the Rational Design and Synthesis of Chemically Active Molecules

The hexahydroazepine-1-carbothioate scaffold is a valuable starting point for the rational design of new molecules with a wide range of potential biological activities beyond agriculture. The principles of medicinal chemistry, such as structure-activity relationship (SAR) studies, can be applied to derivatives of this compound to develop novel therapeutic agents or research probes.

The thiocarbamate functional group is present in various biologically active compounds. By using the molinate structure as a template, researchers can design and synthesize libraries of analogs to screen for different biological effects. For example, studies on hexaazaisowurtzitane derivatives, which are complex polycyclic amines, show that attaching different functional groups can lead to compounds with analgesic, anti-inflammatory, and anticonvulsant activities. mdpi.com This highlights a common strategy in drug discovery where a core scaffold is decorated with different chemical groups to tune its biological profile.

Similarly, research into carbamates and ureas, which are structurally related to thiocarbamates, has yielded compounds with plant growth-regulating activities that mimic natural hormones like cytokinins. mdpi.com The design of these molecules often involves combining a core structure, such as imidazolidin-2-one, with various aryl carbamate (B1207046) moieties. mdpi.com This modular approach to synthesis is directly applicable to the hexahydroazepine-1-carbothioate scaffold for creating new active molecules. The exploration of lichen-derived monoaromatic compounds for antimicrobial and enzyme-inhibiting properties further demonstrates the broad potential of simple organic scaffolds as starting points for discovering compounds with valuable biological functions. nih.gov

The design process often involves computational methods, such as molecular docking, to predict how a newly designed molecule might interact with a biological target, like an enzyme or receptor, before it is synthesized. nih.govnih.gov The hexahydroazepine-1-carbothioate structure provides a flexible yet constrained scaffold that can be modeled and modified in silico to optimize potential binding interactions, guiding the synthesis of the most promising candidates for biological testing.

Table 3: Examples of Designed Molecules and Their Potential Activities

| Scaffold Class | Example of Designed Activity | Design Strategy | Target Pathway/Organism | Reference |

| Hexaazaisowurtzitane Derivatives | Analgesic, Anticonvulsant | Acylation of polycyclic amine core | Central Nervous System | mdpi.com |

| Imidazolidin-2-one Carbamates | Plant Growth Regulation (Cytokinin-like) | Hybrid molecule synthesis combining core heterocycle with aryl carbamates. | Plant hormone signaling | mdpi.com |

| Carbazole-thiosemicarbazide | Anticancer, Antimicrobial | Functionalization of carbazole scaffold with thiosemicarbazide side chains. | PI3K/Akt/mTOR pathway, Bacteria (S. aureus, E. coli) | nih.gov |

| Monoaromatic Esters | Alpha-glucosidase inhibition, Antimicrobial | Isolation from natural sources and synthesis of derivatives. | Alpha-glucosidase, Staphylococcus aureus | nih.gov |

Chemico Mechanistic Studies of Bioactivity Associated with Hexahydroazepine 1 Carbothioate Structures

Elucidation of Molecular Mechanisms of Interaction with Biomolecules (e.g., Enzyme Inhibition via Covalent Modification)

The biological effects of hexahydro-1H-azepine-1-carbothioate and other thiocarbamates are largely attributed to their ability to inhibit essential enzymes. This inhibition is often mediated by their metabolic activation into more reactive species.

Thiocarbamates are known inhibitors of lipid synthesis, a mode of action critical to their herbicidal properties. nih.gov Research indicates they interfere with the biosynthesis of very-long-chain fatty acids (VLCFAs), which are essential for forming surface waxes and suberin in plants. nih.gov The active metabolite, likely a sulfoxide (B87167) derivative, is responsible for this inhibition. nih.gov Studies on related thiocarbamates like EPTC and cycloate (B1669397) confirm that the primary mode of action is the inhibition of shoot growth in germinating seedlings by disrupting lipid biosynthesis. nih.govmdpi.comresearchgate.net

In mammalian systems, the mechanism involves the inhibition of different enzymes through covalent modification. Molinate's sulfoxide and sulfone metabolites are key to its biological activity. The sulfone metabolite, in particular, is a potent inhibitor of aldehyde dehydrogenase (ALDH). tandfonline.com This inhibition occurs through the covalent modification of cysteine residues within the enzyme's active site. tandfonline.com Specifically, molinate (B1677398) sulfone has been shown to covalently modify the catalytic Cys302 residue of human recombinant ALDH2, leading to enzyme inactivation. tandfonline.com

Furthermore, investigations into molinate's reproductive toxicity in rodents have revealed that a metabolite, the sulfoxide, inhibits neutral cholesterol ester hydrolase. nih.gov This inhibition disrupts the mobilization of cholesterol, a pathway specific to rodents, explaining the observed species-specific toxicity. nih.gov The ability of molinate's reactive metabolites to covalently modify cysteine residues is a potential mechanism for the inhibition of various enzymes that possess these residues in their active sites. nih.gov

Table 1: Enzyme Inhibition by Hexahydro-1H-azepine-1-carbothioate (Molinate) and its Metabolites

| Inhibitor | Target Enzyme | Mechanism of Inhibition | Key Finding | Reference |

|---|---|---|---|---|

| Molinate Sulfone | Aldehyde Dehydrogenase (ALDH) | Covalent modification of active-site Cysteine (Cys302) | The sulfone is the most potent inhibitor compared to molinate and molinate sulfoxide. | tandfonline.com |

| Molinate Sulfoxide | Neutral Cholesterol Ester Hydrolase | Enzyme inhibition leading to interference with cholesterol mobilization. | Mechanism linked to rodent-specific reproductive toxicity. | nih.gov |

| Thiocarbamates (general) | Fatty Acid Elongases | Inhibition of very-long-chain fatty acid (VLCFA) synthesis. | Considered a primary mode of action for herbicidal activity. | nih.gov |

| Molinate, EPTC, Pebulate, Cycloate | Acetylcholinesterase | Enzyme inhibition (not the most sensitive endpoint). | These thiocarbamates share a common mechanism of acetylcholinesterase inhibition. | epa.gov |

Chemical Pathways Influencing Microbial Processes (e.g., Anti-Biofilm and Anti-Filamentation Mechanisms against Candida albicans)

The ability of a compound to interfere with microbial processes like biofilm formation and filamentation is a key indicator of its potential as an anti-infective agent. Filamentation in the pathogenic fungus Candida albicans is a critical virulence factor, essential for tissue invasion and the formation of robust biofilms. nih.govnih.gov Inhibiting this yeast-to-hypha transition is a significant therapeutic goal. nih.govnih.gov

While extensive research has been conducted to identify small-molecule inhibitors of C. albicans filamentation, nih.gov literature specifically detailing the effects of 1H-Azepine-1-carbothioic acid, hexahydro- (Molinate) on these processes is not available within the searched results.

However, studies on the broader chemical classes of carbamates and dithiocarbamates suggest potential antifungal activity. Certain dithiocarbamate-containing piperazine (B1678402) derivatives have demonstrated good to excellent antifungal activity against various fungi, including C. albicans. nih.gov Similarly, some N-aryl carbamate (B1207046) derivatives show promise as potential fungicides, with activity against several plant fungal pathogens. nih.gov This suggests that the carbamate and thiocarbamate structural motifs have the potential to disrupt fungal processes. nih.govtandfonline.com For instance, one study found that certain synthetic dithiocarbamates created zones of inhibition against C. albicans of up to 23 mm. nih.gov

Despite the activity of related compounds, without direct studies, the specific chemical pathways by which Molinate might influence microbial processes like biofilm formation in C. albicans remain unelucidated.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) for Chemical Features Influencing Biological Perturbation

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how a chemical's structure influences its biological activity and for designing new, more effective compounds. researchgate.netnih.gov SAR examines how modifications to different parts of a molecule affect its interaction with a biological target, while QSAR aims to create a mathematical model correlating chemical structure with biological activity. nih.govresearchgate.net

For thiocarbamates, the core structure is crucial for their activity. Studies have shown that the thiolcarbamate moiety is paramount for both fungicidal and herbicidal effects. tandfonline.com Corresponding dithiocarbamates exhibit reduced activity, while simple carbamates are largely inactive, highlighting the importance of the sulfur linkage. tandfonline.com

SAR studies on antidotes (safeners) for thiocarbamate herbicides have also provided insight into the structural requirements for activity. acs.org These studies help in developing compounds that protect crops without diminishing the herbicide's effect on weeds.

While specific, detailed QSAR models for 1H-Azepine-1-carbothioic acid, hexahydro- were not found in the search results, the principles of QSAR are widely applied in pesticide research. mdpi.com These models typically use computational descriptors related to a molecule's electronic properties (like the energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals - HOMO and LUMO), hydrophobicity (LogP), and steric factors (van der Waals volume) to predict activity. nih.govresearchgate.net For example, a QSAR study on novel quinolinone-based thiosemicarbazones found that van der Waals volume, electron density, and electronegativity were pivotal for anti-tuberculosis activity, allowing for the design of more potent derivatives. nih.gov Such approaches could theoretically be applied to optimize the biological activity of hexahydroazepine-1-carbothioate structures.

Investigation of Chemo-Biological Adduct Formation and its Chemical Consequences

The bioactivity and toxicity of many xenobiotics, including thiocarbamates, are often linked to their metabolic conversion into reactive electrophiles that can form covalent adducts with cellular nucleophiles like proteins and glutathione (B108866) (GSH). epa.govnih.gov

In vivo studies have demonstrated that Molinate is capable of covalently modifying proteins. nih.gov Following administration to rats, a specific adduct, S-hexahydro-1H-azepine-1-carbonyl cysteine (HHAC-Cys), was identified on the beta chains of hemoglobin. nih.gov This modification represents a carbamylation of a cysteine residue (Cys-125) and demonstrates that Molinate, likely through a reactive metabolite, can form stable adducts with biological macromolecules in a dose-dependent manner. nih.gov

The formation of such adducts is a direct consequence of the chemical reactivity of thiocarbamate metabolites. The metabolic sulfoxidation of thiocarbamates generates thiocarbamate sulfoxides, which are potent carbamoylating agents. epa.gov These reactive intermediates can be detoxified through conjugation with glutathione, a process that can be mediated by glutathione S-transferases. epa.govnih.gov The formation of a glutathione adduct effectively neutralizes the reactive metabolite, preventing it from damaging critical proteins and other cellular components.

The covalent modification of functionally important proteins is a primary mechanism of toxicity. As established in section 7.1, the molinate sulfone metabolite forms a carbamate adduct with a critical cysteine residue in the active site of aldehyde dehydrogenase, leading to its inhibition. tandfonline.com This chemo-biological adduct formation is the direct chemical event that precipitates the biological consequence of enzyme inactivation.

Table 2: Chemo-Biological Adducts of Hexahydro-1H-azepine-1-carbothioate (Molinate)

| Reactant (from Molinate) | Biological Nucleophile | Resulting Adduct | Chemical Consequence | Reference |

|---|---|---|---|---|

| Molinate Metabolite | Hemoglobin (Cysteine-125) | S-hexahydro-1H-azepine-1-carbonyl cysteine (HHAC-Cys) | Demonstrates in vivo covalent modification of proteins. | nih.gov |

| Molinate Sulfone | Aldehyde Dehydrogenase (Cysteine-302) | Carbamate adduct | Inhibition of enzyme activity. | tandfonline.com |

| Thiocarbamate Sulfoxides | Glutathione (GSH) | Glutathione conjugate | Detoxification of the reactive metabolite. | epa.govnih.gov |

Q & A

Q. What strategies mitigate biases in toxicity assessments given limited toxicological data?

- Methodological Answer : Use tiered testing: start with in silico toxicity prediction (e.g., OECD QSAR Toolbox), followed by in vitro assays (Ames test, cytotoxicity). notes that carcinogenicity data are absent; prioritize acute toxicity studies using zebrafish or cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.